N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

RIPK2 inhibition CCR5 antagonism N-cyclopropyl benzamide SAR

Researchers exploring NOD1/NOD2 signaling or CCR5 antagonism often struggle to source a structurally faithful, unsubstituted benzamide reference compound for baseline SAR comparisons. N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide (MW ~294.3) fills this gap as a well-defined N-cyclopropyl benzamide scaffold with an unmodified terminal phenyl ring. - Enables systematic SAR expansion by introducing substituents (halogens, methyl, ethoxy) onto the terminal phenyl ring with a consistent baseline. - Referenced in US 10,138,222 (RIPK2 inhibition) and CCR5 antagonist patent literature for focused screening panels. - Available as custom synthesis product with typical purity ≥95%; inquire for bulk pricing and delivery timelines.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B6055837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22)
InChIKeyVZUWRKYCZWYIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide Overview


N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide (Molecular Formula: C18H18N2O2; MW: ~294.3 g/mol) is a synthetic small-molecule belonging to the N-cyclopropyl benzamide class. Structurally, it features a central 2-methylphenyl core bearing a cyclopropylcarbonylamino substituent at the 3-position and a benzamide moiety. The compound has been referenced in patent literature exploring substituted benzamides as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) and as CCR5 antagonists, suggesting potential applications in inflammation and virology research. However, peer-reviewed pharmacological characterization specific to this exact compound is absent from permissible authoritative sources.

Workflow RIPK2 kinase inhibition studies
Selection context Patent-described N-cyclopropyl benzamide scaffold
Use context SAR expansion baseline compound

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide Substitution Risks


Within the N-cyclopropyl benzamide class, minor structural permutations—such as benzamide ring halogenation (e.g., 3-chloro, 2-chloro) or methyl repositioning—can profoundly alter target-binding kinetics and functional selectivity. Patent SAR data for related RIPK2 inhibitors demonstrate that even single-atom substitutions on the terminal phenyl ring modulate both biochemical potency and cellular selectivity. Consequently, assuming functional equivalence between N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and its closest commercially available analogs (e.g., 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide or N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide) without direct comparative data is scientifically unsound and poses a risk to experimental reproducibility.

Single-atom substitutions on the terminal phenyl ring may alter target-binding kinetics and functional selectivity.
Halogenated analogs (e.g., 3-chloro) may occupy a different physicochemical space, potentially affecting potency and residence time.
Without direct comparative data, assuming functional equivalence risks experimental reproducibility.

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide Comparative Evidence


Lack of Direct Comparative Data

A systematic search of primary research publications, BindingDB, ChEMBL, PubChem, and patent specifications (excluding vendor technical datasheets from benchchems, molecule, evitachem, and vulcanchem) did not yield a single head-to-head quantitative comparison between N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and any of its closest structural analogs (e.g., 3-chloro-, 2-ethoxy-, or 3-methyl-substituted benzamide derivatives sharing the identical core). The RIPK2 inhibitor patent US 10,138,222 exemplifies scaffold-level SAR but does not disclose discrete IC50 values for this specific compound alongside explicit comparators.

Direct Comparison Data
Data to verify
No head-to-head quantitative comparison data available for this compound versus closest structural analogs (e.g., 3-chloro, 2-ethoxy, 3-methyl derivatives).
Procurement decisions depend on proprietary screening
Permissible sources lack direct IC50 values for this specific compound
RIPK2 inhibition CCR5 antagonism N-cyclopropyl benzamide SAR

Scaffold SAR from RIPK2 Patent

Patent US 10,138,222 teaches that N-cyclopropyl benzamide derivatives exhibit RIPK2 inhibitory activity and that substituent variation on the terminal phenyl ring (R1/R2 positions) tunes biochemical potency. While the patent does not provide a direct IC50 table for the unsubstituted benzamide versus its chloro- or methyl-substituted analogs, class-level SAR indicates that removal of the chlorine atom (as in the target compound) is expected to reduce molecular weight, lipophilicity (cLogP), and potentially target residence time compared to halogenated variants—a trend commonly observed in kinase inhibitor optimization. This inference remains unquantified without experimental validation.

Scaffold SAR Context
Class-level inference
Patent class-level SAR indicates terminal phenyl substituents tune biochemical potency; unsubstituted benzamide predicted to reduce lipophilicity relative to halogenated analogs.
Physicochemical trends require experimental validation
Inferred from kinase inhibitor design principles; not quantified
RIPK2 inflammatory disease kinase inhibition SAR

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide Research Applications


RIPK2 Profiling in Inflammatory Models

As a member of the N-cyclopropyl benzamide class implicated in RIPK2 inhibition (per US 10,138,222), this compound may serve as a starting point for exploring NOD1/NOD2 signaling modulation in cellular models of inflammatory bowel disease, sarcoidosis, or Blau syndrome. Users should independently validate target engagement and selectivity against related kinases (e.g., RIPK1, RIPK3) before drawing mechanistic conclusions.

SAR Probe for Kinase Inhibitors

The unsubstituted benzamide terminus makes this compound a useful reference point for SAR expansion studies. By systematically introducing substituents (halogens, methyl, ethoxy) onto the terminal phenyl ring, medicinal chemists can map the contribution of each modification to biochemical potency, selectivity, and pharmacokinetic properties, using this compound as the baseline comparator.

CCR5 Antagonism Screening

Preliminary screening data referenced in patent and database entries suggest CCR5 antagonism may be associated with this scaffold. Researchers investigating HIV entry inhibition or CCR5-mediated autoimmune pathology could include this compound in a focused screening panel, alongside established CCR5 antagonists (e.g., maraviroc), to establish its relative potency and selectivity profile.

Application
Selection Property
Validation Focus
RIPK2 pathway signaling studies in inflammatory disease research models
Patent-described RIPK2 inhibition scaffold
Independent target engagement and selectivity validation vs RIPK1/RIPK3
SAR expansion baseline for N-cyclopropyl benzamide analogs
Unsubstituted benzamide reference scaffold
Systematic substituent SAR mapping for potency and selectivity
CCR5 antagonist screening panel
Preliminary CCR5 antagonism indication
Relative potency and selectivity profiling vs established antagonists
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